![molecular formula C13H19NO2S B4700830 N-butyl-2-methoxy-4-(methylthio)benzamide](/img/structure/B4700830.png)
N-butyl-2-methoxy-4-(methylthio)benzamide
Overview
Description
N-butyl-2-methoxy-4-(methylthio)benzamide, also known as BMT-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-butyl-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer metabolism. Specifically, N-butyl-2-methoxy-4-(methylthio)benzamide has been found to inhibit the activity of pyruvate kinase M2 (PKM2), an enzyme that plays a key role in the Warburg effect, a hallmark of cancer metabolism. By inhibiting PKM2, N-butyl-2-methoxy-4-(methylthio)benzamide may be able to disrupt the metabolic pathways that cancer cells rely on for growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-butyl-2-methoxy-4-(methylthio)benzamide has been found to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties. Additionally, N-butyl-2-methoxy-4-(methylthio)benzamide has been found to modulate the activity of certain neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-butyl-2-methoxy-4-(methylthio)benzamide in lab experiments is that it is relatively easy to synthesize, making it readily available for researchers. Additionally, N-butyl-2-methoxy-4-(methylthio)benzamide has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of using N-butyl-2-methoxy-4-(methylthio)benzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions that could be pursued in the study of N-butyl-2-methoxy-4-(methylthio)benzamide. One area of interest is the development of N-butyl-2-methoxy-4-(methylthio)benzamide analogs that may exhibit improved anti-cancer properties. Additionally, further investigation into the mechanism of action of N-butyl-2-methoxy-4-(methylthio)benzamide may help to elucidate its potential therapeutic applications. Finally, the development of more efficient synthesis methods for N-butyl-2-methoxy-4-(methylthio)benzamide may help to facilitate its use in scientific research.
Scientific Research Applications
N-butyl-2-methoxy-4-(methylthio)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. This compound has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have therapeutic potential in the treatment of cancer. Additionally, N-butyl-2-methoxy-4-(methylthio)benzamide has been shown to modulate the activity of certain enzymes involved in cancer metabolism, making it a promising target for further investigation.
properties
IUPAC Name |
N-butyl-2-methoxy-4-methylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-4-5-8-14-13(15)11-7-6-10(17-3)9-12(11)16-2/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSWSIRIYQJKBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1)SC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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